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Compound of Interest

Compound Name: N-(4-bromophenyl)urea

Cat. No.: B154420

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of N-
(4-bromophenyl)urea (C7H7BrNz20), a key organic intermediate. The document details the
synthesis and crystallization protocols, X-ray diffraction data collection, and an in-depth
analysis of the molecular and supramolecular structure. Key quantitative data, including
crystallographic parameters, bond lengths, and hydrogen bonding geometry, are summarized
in structured tables. The experimental workflow and hydrogen bonding network are visualized
using diagrams to facilitate understanding for researchers, scientists, and professionals in drug
development.

Experimental Protocols

1.1. Synthesis of N-(4-bromophenyl)urea

The synthesis of N-(4-bromophenyl)urea is typically achieved through the reaction of 4-
bromoaniline with a cyanate salt in an acidic medium.[1][2]

e Materials: 4-bromoaniline, sodium cyanate, glacial acetic acid, water.
e Procedure:

o Dissolve 4-bromoaniline (0.5 mole) in a mixture of glacial acetic acid (240 ml) and water
(480 ml) at 35°C.[2]

o Prepare a separate solution of sodium cyanate (1 mole) in water (450 ml) at 35°C.[2]
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o Slowly add approximately 50 ml of the sodium cyanate solution to the 4-bromoaniline
solution with stirring until a white crystalline precipitate forms.[2]

o Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The
temperature of the mixture will rise as the product rapidly separates.[2]

o Continue stirring the resulting thick suspension for 10 minutes, then let it stand at room
temperature for 2-3 hours.[2]

o Dilute the mixture with 200 ml of water and cool to 0°C.[2]

o Collect the crude N-(4-bromophenyl)urea product by suction filtration, wash with water,
and dry.[2]

1.2. Crystallization for X-ray Analysis
Single crystals suitable for X-ray diffraction can be obtained through recrystallization.
e Solvent: Hot 90% ethanol.[1]

e Procedure:

o

Dissolve the crude N-(4-bromophenyl)urea in a minimal amount of hot 90% ethanol to
create a saturated solution.

o

Allow the solution to cool slowly to room temperature.

[¢]

As the solution cools, single crystals of the purified compound will form.

[¢]

Isolate the crystals by filtration.

X-ray Crystallography Workflow

The determination of the crystal structure involves a standard workflow from data collection to
structure refinement. Data for N-(4-bromophenyl)urea was collected at a low temperature
(150 K) to minimize thermal motion.[1]
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Caption: Experimental workflow for the crystal structure analysis of N-(4-bromophenyl)urea.
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Crystal and Molecular Structure

3.1. Crystallographic Data
N-(4-bromophenyl)urea crystallizes in the monoclinic space group P21.[1] The benzene ring
and the urea moiety are essentially planar, but they are rotated with respect to each other by a

significant dihedral angle.[1] Key crystallographic data and refinement details are presented in
Table 1.

Table 1. Crystal Data and Structure Refinement for N-(4-bromophenyl)urea.[1]

Parameter Value
Chemical Formula C7H7BrN20
Molecular Weight ( g/mol ) 215.06
Crystal System Monoclinic
Space Group P21

a(R) 4.6033 (2)
b (A) 5.3915 (2)
c (A 15.9444 (8)
B () 97.994 (3)
Volume (A3) 391.87 (3)
Zz 2
Temperature (K) 150

Radiation Mo Ka (A = 0.71073 A)
Absorption Correction Gaussian
Reflections (Collected) 5026
| Reflections (Independent) | 1771 |
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3.2. Molecular Conformation

The molecular structure reveals that both the urea group and the benzene ring are individually
planar.[1] A notable feature is the dihedral angle of 47.8 (1)° between the mean planes of these
two moieties.[1] This twist is a significant conformational characteristic of the molecule.

Table 2. Selected Bond Angles for N-(4-bromophenyl)urea.[1]

Atoms Angle (°)

N1—C1—C2 121.5 (2)

| N1—C1—C6 | 118.8 (3) |
3.3. Supramolecular Assembly and Hydrogen Bonding

The crystal packing of N-(4-bromophenyl)urea is primarily governed by intermolecular N—H---
O hydrogen bonds.[1] A key feature of this structure is the trifurcated acceptor role of the
carbonyl oxygen atom (O1). This single oxygen atom accepts hydrogen bonds from the NH
protons of three neighboring molecules.[1] This extensive hydrogen bonding network results in
the formation of layers that are oriented parallel to the ab plane of the unit cell.[1]
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Caption: Logical relationship of the trifurcated hydrogen bonding involving the carbonyl
oxygen.

The specific geometry of these hydrogen bonds is crucial for the stability of the crystal lattice.

Table 3. Hydrogen Bond Geometry (A, °) for N-(4-bromophenyl)urea.[1]

D—H--A D—H (A) H--A (A) D--A (A) D—H:-A (°)
N2—H2A--O1i  0.88 211 2.977 (3) 169
N2—H2B--Olii  0.88 2.22 3.090 (3) 170
N1—H1.--Odiii 0.88 2.52 3.190 (3) 134

Symmetry codes: (i) x-1, y, z; (i) -x+1, y+1/2, -z+1; (iii) X, y+1, z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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